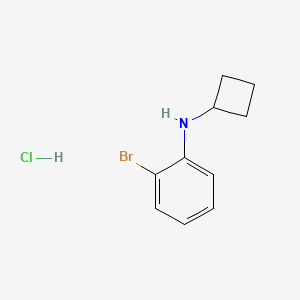

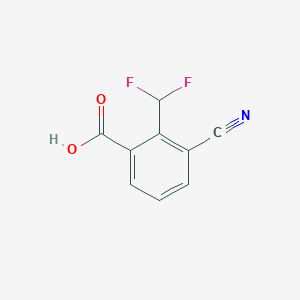

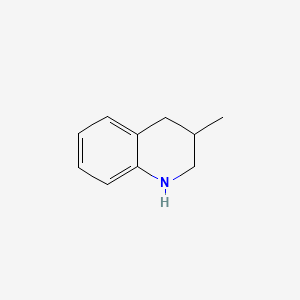

![molecular formula C21H16N2O2S B2921658 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 477569-53-2](/img/structure/B2921658.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The carbon at 2nd position is the most active site from synthetic and medicinal point of view. As per the structure activity relationship, changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .Chemical Reactions Analysis

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .Physical and Chemical Properties Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide derivatives have been investigated for their potential anticonvulsant and neuroprotective effects. The studies focused on the synthesis and evaluation of these compounds, revealing that certain derivatives exhibit considerable anticonvulsant activity, alongside neuroprotective effects by modulating oxidative stress markers. This suggests their potential utility in treating neurological disorders and conditions involving seizures or convulsions (Hassan, Khan, & Amir, 2012).

Material Science and Optical Applications

Research into the material science applications of this compound has demonstrated its utility in the synthesis of organic compounds with promising optical properties. Studies have shown that these compounds can be used to grow crystals with significant nonlinear optical (NLO) properties, indicating potential applications in photonics and laser technology. The detailed structural and optical characterization underlines their suitability for applications requiring high optical band gaps and thermal stability (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated, revealing their potential as therapeutic agents against various bacterial and fungal infections. The synthesis and screening of these compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

This compound and its derivatives have also been explored for their anticancer properties. Research focusing on the synthesis of these compounds has uncovered their ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The studies highlight the potential of these compounds as novel therapeutic agents for cancer treatment, with some derivatives showing significant cytotoxicity against cancer cells, suggesting their role as apoptosis inducers (Corbo, Carocci, Armenise, Laurentis, Laghezza, Loiodice, Ancona, Muraglia, Pagliarulo, Franchini, & Catalano, 2016).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by Oprea1_776935 remain to be elucidated.

Biochemical Pathways

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily through sulphation, and likely excreted via the biliary route .

Result of Action

Direcciones Futuras

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYZTVRHFDRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

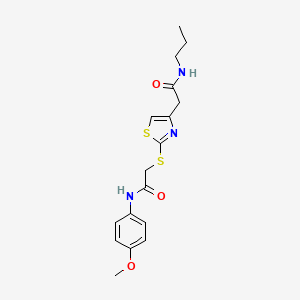

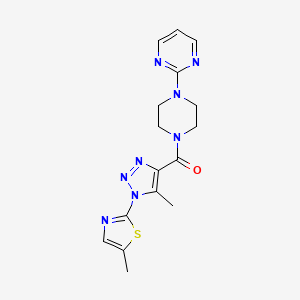

![3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2921582.png)

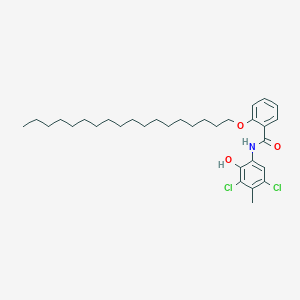

![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

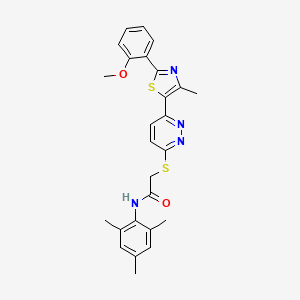

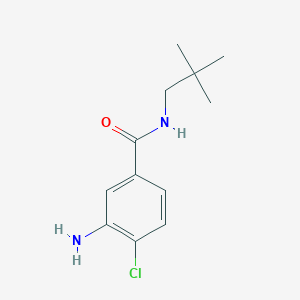

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

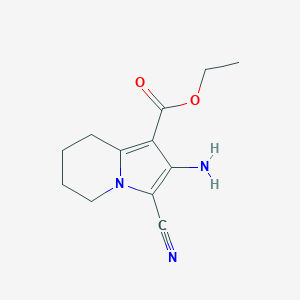

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)